N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate
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Description
N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate is a useful research compound. Its molecular formula is C25H32N2O6S and its molecular weight is 488.6. The purity is usually 95%.
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Biological Activity
N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a mesityl group, and a benzoate ester. Its structural formula can be represented as follows:
This compound is characterized by its sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit specific enzymes, which may lead to anti-inflammatory or antimicrobial effects.
- Interaction with Biological Targets : The furan and benzoate groups may facilitate interactions with various receptors or enzymes, enhancing the compound's efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
The compound’s mechanism may involve the modulation of inflammatory pathways. In vitro studies have demonstrated that related sulfonamide compounds reduce pro-inflammatory cytokine production in macrophages.
Anticancer Potential
Recent investigations into similar compounds have suggested potential anticancer activities, particularly through the inhibition of specific kinases involved in tumor progression. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide structure can enhance cytotoxic effects against cancer cell lines.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of sulfonamide derivatives, including those structurally related to this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Target Compound | 4 | Staphylococcus aureus |
Study 2: Anti-inflammatory Activity
A study conducted on a related sulfonamide demonstrated its ability to inhibit the production of TNF-alpha in RAW 264.7 macrophages. The compound reduced TNF-alpha levels by approximately 50% at a concentration of 10 µM.
Treatment Concentration (µM) | TNF-alpha Production (%) |
---|---|
Control | 100 |
1 | 90 |
10 | 50 |
50 | 30 |
Properties
IUPAC Name |
benzoic acid;N-[3-(furan-2-ylmethylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S.C7H6O2/c1-13-8-14(2)18(15(3)9-13)20(25(4,22)23)12-16(21)10-19-11-17-6-5-7-24-17;8-7(9)6-4-2-1-3-5-6/h5-9,16,19,21H,10-12H2,1-4H3;1-5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBEHDTTCOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CO2)O)S(=O)(=O)C)C.C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.